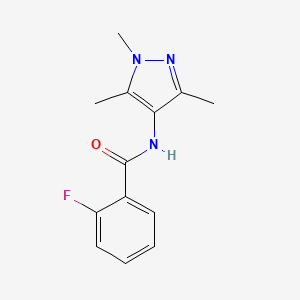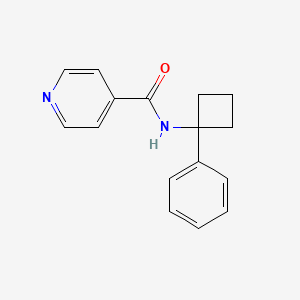![molecular formula C15H18N2O3 B7475722 6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is an organic compound that has been extensively studied for its potential applications in various fields of research. This compound is also known as trimetazidine and is commonly used as an anti-ischemic agent in the treatment of angina pectoris. However, the focus of
作用机制
The mechanism of action of trimetazidine is thought to involve the inhibition of fatty acid oxidation and the stimulation of glucose oxidation in cells. This results in a shift from fatty acid metabolism to glucose metabolism, which is more efficient and less oxygen-consuming. This mechanism is believed to be responsible for the anti-ischemic effects of trimetazidine as well as its potential applications in neuroprotection, anti-inflammatory activity, and anti-cancer activity.
Biochemical and Physiological Effects:
Trimetazidine has been found to have various biochemical and physiological effects, including the inhibition of oxidative stress and the preservation of mitochondrial function. It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, trimetazidine has been found to improve cardiac function and reduce the incidence of arrhythmias.
实验室实验的优点和局限性
One of the advantages of using trimetazidine in lab experiments is its well-established safety profile and low toxicity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on trimetazidine, including the exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer activities. Finally, the development of more efficient synthesis methods and novel formulations of trimetazidine could improve its efficacy and expand its potential applications.
合成方法
Trimetazidine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with chloromethyl methyl ether followed by the reaction with guanidine carbonate. The final product is obtained through the cyclization of the intermediate compound with acetic anhydride.
科学研究应用
Trimetazidine has been found to have potential applications in various fields of research, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In neuroprotection, trimetazidine has been shown to protect against ischemic damage in the brain and reduce the severity of traumatic brain injury. In anti-inflammatory activity, trimetazidine has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In anti-cancer activity, trimetazidine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
属性
IUPAC Name |
6-[(3,5-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-11(2)7-13(6-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORREDPFRUVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)
